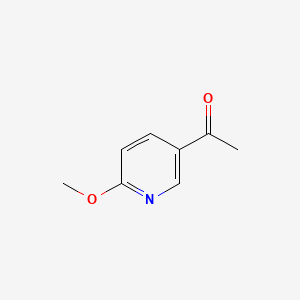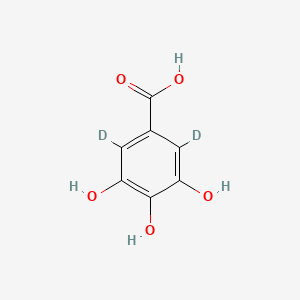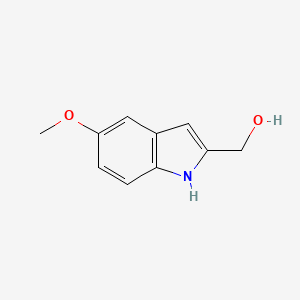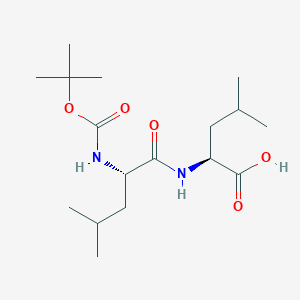
(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a dipeptide derivative, which means it’s composed of two amino acids linked together. The tert-butoxycarbonyl (Boc) groups are protecting groups used in peptide synthesis. They prevent unwanted side reactions from occurring at the amino groups of the amino acids .
Synthesis Analysis
The synthesis of such compounds typically involves the coupling of protected amino acids. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base . Deprotection of the Boc group can be achieved using mild methods such as with acids like trifluoroacetic acid (TFA) or with reagents like oxalyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The presence of the Boc groups would be evident in the NMR spectra .Chemical Reactions Analysis
The Boc groups in this compound make it a good candidate for further reactions, particularly in the field of peptide synthesis. The Boc groups can be selectively removed without affecting other functional groups, allowing for the coupling of this dipeptide with other amino acids or peptides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as solubility, melting point, and stability could be predicted based on the presence of the Boc groups and the peptide backbone .Wissenschaftliche Forschungsanwendungen
-
Synthetic Organic Chemistry
- Application : Tertiary butyl esters, such as the tert-butoxycarbonyl group in your compound, find large applications in synthetic organic chemistry .
- Method : A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Results : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
-
Deprotection of the N-Boc Group
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
15136-12-6 |
|---|---|
Produktname |
(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid |
Molekularformel |
C17H32N2O5 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C17H32N2O5/c1-10(2)8-12(19-16(23)24-17(5,6)7)14(20)18-13(15(21)22)9-11(3)4/h10-13H,8-9H2,1-7H3,(H,18,20)(H,19,23)(H,21,22)/t12-,13-/m0/s1 |
InChI-Schlüssel |
PBTNVAYSJPRTLQ-STQMWFEESA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Sequenz |
LL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



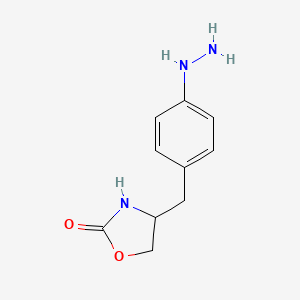
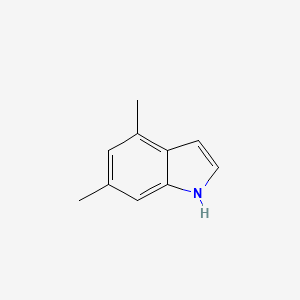
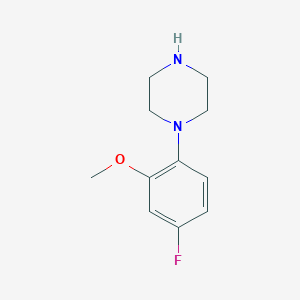
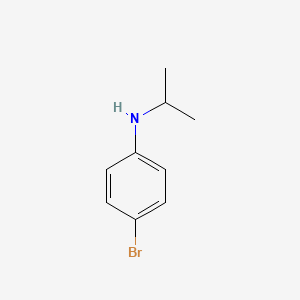
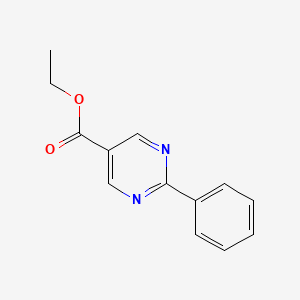
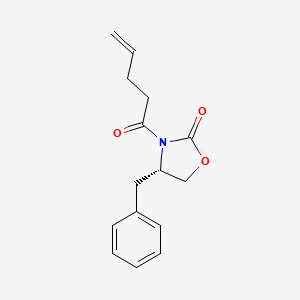
![Imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1337132.png)
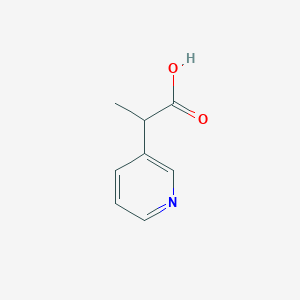
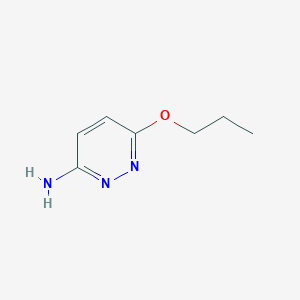

![3-[4-(trifluoromethoxy)phenyl]propanoic Acid](/img/structure/B1337141.png)
